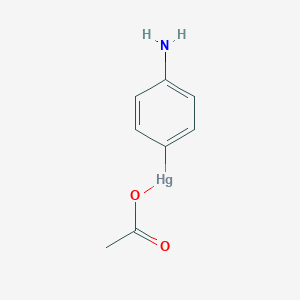

p-Aminophenylquecksilberacetat

Übersicht

Beschreibung

p-Aminophenylquecksilberacetat: ist eine Organoquecksilberverbindung, die für ihre Rolle als Aktivator von Matrixmetalloproteinasen bekannt ist. Sie wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Aktivierung und Hemmung von Enzymen zu untersuchen, insbesondere im Zusammenhang mit Protein-Sulfhydryl-Interaktionen und Cystein-Umschaltreaktionen .

Wissenschaftliche Forschungsanwendungen

Activation of Matrix Metalloproteinases

Overview

MMPs are a group of enzymes that play critical roles in the degradation of extracellular matrix components. They are involved in numerous physiological processes such as tissue remodeling, wound healing, and inflammation. APMA is frequently employed to activate latent forms of these enzymes in vitro.

Mechanism of Action

APMA facilitates the activation of MMPs by inducing autolytic cleavage through a process known as the "cysteine switch," which removes the propeptide domain from the enzyme . This activation is essential for studying MMP functions and their roles in various biological contexts.

| MMP Type | Activation Concentration (µM) | Biological Role |

|---|---|---|

| MMP-1 | 1000 | Collagen degradation |

| MMP-2 | 1000 | Tissue remodeling |

| MMP-9 | 1000 | Inflammation |

Applications in Dermatology

Skin Aging Research

In dermatological studies, APMA is utilized to activate MMP-1, which is crucial for understanding skin aging processes. The activation of this enzyme allows researchers to investigate its role in collagen turnover and skin elasticity .

Case Study: Anti-Aging Formulations

A study highlighted the use of APMA in developing anti-aging skin care products. By activating MMP-1, researchers could explore formulations that enhance skin rejuvenation by promoting collagen synthesis and degradation of damaged extracellular matrix components .

Pharmacological Research

Studies on Platelet Aggregation

Recent research has demonstrated that APMA can influence platelet aggregation. At low concentrations (5 µM), it promotes aggregation, while at higher concentrations (>50 µM), it inhibits this process. This dual effect is mediated through thromboxane and calcium signaling pathways . Such findings have implications for understanding cardiovascular diseases and developing therapeutic interventions.

Toxicological Considerations

While APMA has valuable applications, it is crucial to acknowledge its potential toxic effects. It poses risks such as acute toxicity through inhalation or skin contact and may have developmental impacts . Safety protocols must be observed when handling this compound in laboratory settings.

Wirkmechanismus

Target of Action

p-Aminophenylmercuric acetate (APMA) is an organomercurial agent primarily used for the activation of latent matrix metalloproteinases (MMPs) in vitro . MMPs are a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

APMA activates MMPs by facilitating the loss of the enzyme propeptide domain through an autolytic cleavage known as the cysteine switch . This process involves the reaction of APMA with cysteines at the amino terminal domains that bind zinc, near the location of the enzyme active site .

Biochemical Pathways

The activation of MMPs by APMA can lead to various downstream effects, depending on the specific MMP and the biological context. For instance, APMA has been shown to promote the shedding of betacellulin precursor (pro-BTC), a member of the EGF family . Additionally, APMA can influence the binding of agonists and antagonists to the opiate receptor .

Result of Action

The activation of MMPs by APMA can result in the degradation of extracellular matrix components, which can have various molecular and cellular effects. For example, this can facilitate cell migration and invasion, contribute to tissue remodeling, and influence cell signaling pathways . In addition, the promotion of pro-BTC shedding by APMA can influence cell proliferation and differentiation .

Biochemische Analyse

Biochemical Properties

This process is crucial for the activation of latent MMPs .

Cellular Effects

The effects of p-Aminophenylmercuric acetate on cells are primarily related to its role in activating MMPs. MMPs are involved in the breakdown and remodeling of the extracellular matrix, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of p-Aminophenylmercuric acetate involves its interaction with protein sulfhydryl groups or inducing a cysteine switch reaction . This leads to the activation of latent MMPs, which can then exert their effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Aminophenylmercuric acetate can change over time. For example, a small portion of the enzyme may become activated during storage .

Metabolic Pathways

p-Aminophenylmercuric acetate is involved in the metabolic pathway related to the activation of MMPs . This involves interactions with enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of p-Aminophenylmercuric acetate is not well known. Given its role in activating MMPs, it is likely that it is directed to specific compartments or organelles where these enzymes are located .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von p-Aminophenylquecksilberacetat erfolgt typischerweise durch Reaktion von p-Aminophenol mit Quecksilberacetat. Die Reaktion wird in einem sauren Medium durchgeführt, wobei oft Essigsäure als Lösungsmittel verwendet wird. Das Produkt wird dann aus heißer verdünnter Essigsäure umkristallisiert und an der Luft getrocknet .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound ähneln der Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: p-Aminophenylquecksilberacetat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene quecksilberhaltige Verbindungen zu bilden.

Reduktion: Es kann reduziert werden, um p-Aminophenol und andere quecksilberfreie Produkte zu bilden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Acetatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können verwendet werden, um die Acetatgruppe unter sauren oder basischen Bedingungen zu ersetzen.

Hauptprodukte:

Oxidation: Quecksilberhaltige Verbindungen.

Reduktion: p-Aminophenol und quecksilberfreie Produkte.

Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die Acetatgruppe ersetzen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Phenylquecksilberacetat

- Methylquecksilberacetat

- Ethylquecksilberacetat

Vergleich: p-Aminophenylquecksilberacetat ist einzigartig aufgrund seiner spezifischen Fähigkeit, Matrixmetalloproteinasen durch den Cystein-Umschaltungsmechanismus zu aktivieren. Während andere Organoquecksilberverbindungen wie Phenylquecksilberacetat, Methylquecksilberacetat und Ethylquecksilberacetat ebenfalls biologische Aktivität besitzen, zeigen sie nicht die gleiche Spezifität für die Aktivierung von Matrixmetalloproteinasen .

Biologische Aktivität

Introduction

p-Aminophenylmercuric acetate (APMA) is an organomercurial compound known for its biological activity, particularly in the activation of matrix metalloproteinases (MMPs). MMPs are a group of enzymes critical for the degradation of extracellular matrix components, playing significant roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. This article explores the biological activity of APMA, focusing on its mechanisms of action, effects on MMPs, and implications in health and disease.

APMA acts primarily as an activator of latent MMPs. It facilitates the conversion of pro-MMPs into their active forms through a process known as the "cysteine switch," where the propeptide domain is cleaved. This activation is crucial for the functional role of MMPs in matrix degradation and remodeling.

Activation Process

- Cysteine Switch Mechanism : APMA induces autolytic cleavage of the propeptide domain in MMPs, allowing them to become enzymatically active.

- Interaction with TIMPs : The interaction between pro-MMPs and tissue inhibitors of metalloproteinases (TIMPs) can be disrupted by APMA, enhancing MMP activity.

Case Studies

- MMP-9 Activation in B-CLL : A study demonstrated that APMA significantly increased the production of active MMP-9 in early-stage B-cell chronic lymphocytic leukemia (B-CLL), highlighting its role in tumor progression and tissue remodeling .

- Pro-MMP-9 Complex Activation : Research showed that APMA treatment converted the pro-MMP-9.TIMP-1 complex into lower molecular weight active forms, although no gelatinolytic activity was detected due to TIMP binding .

Biological Effects

APMA's biological effects extend beyond MMP activation. It has been implicated in various physiological and pathological contexts:

Inflammation and Tissue Remodeling

- Role in Inflammatory Diseases : The activation of MMPs by APMA has been linked to inflammatory conditions where tissue remodeling is required. For instance, increased MMP-13 activity has been observed in periodontal disease, suggesting that APMA may contribute to alveolar bone loss through enhanced matrix degradation .

Skin Health

- Skin Aging : In dermatological research, APMA is used to activate MMP-1, which plays a role in collagen turnover and skin aging. The modulation of MMP activity by APMA may influence skin elasticity and repair mechanisms .

Toxicological Considerations

Despite its utility in research and potential therapeutic applications, APMA is classified as hazardous due to its mercury content. Prolonged exposure can lead to severe health effects, including:

- Toxicity Profile : Harmful effects include damage to the gastrointestinal tract, kidneys, and potential neurotoxic effects associated with mercury exposure .

Safety Measures

Given its toxicity, handling APMA requires strict adherence to safety protocols to minimize exposure risks.

Summary Table: Biological Activities of p-Aminophenylmercuric Acetate

Eigenschaften

IUPAC Name |

acetyloxy-(4-aminophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSUFCOOZSGWSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9HgNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064197 | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Aminophenylmercuric acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6283-24-5 | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylmercuriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, (acetato-.kappa.O)(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Aminophenylmercuric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenylmercury acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does p-Aminophenylmercuric acetate activate latent collagenase?

A1: APMA activates latent collagenase by disrupting the cysteine-zinc interaction in the propeptide domain of the enzyme. This interaction normally maintains the enzyme in its inactive form. By disrupting this interaction, APMA allows the collagenase to adopt its active conformation. [, , , , ]

Q2: What is the role of p-Aminophenylmercuric acetate in studying matrix metalloproteinases (MMPs)?

A2: APMA is often used to activate latent forms of MMPs in vitro. This activation allows researchers to study the activity and function of these enzymes in various experimental settings, including zymography and collagen degradation assays. [, , , , , ]

Q3: Is the activation of latent MMPs by p-Aminophenylmercuric acetate specific?

A3: While APMA is widely used to activate MMPs, it is not a specific activator. Studies show that APMA can activate other proteases and even influence cellular processes beyond MMP activation. [, , , , ]

Q4: What is the significance of p-Aminophenylmercuric acetate-induced collagenase activation in disease?

A4: Research suggests that APMA-activated collagenase, particularly from neutrophils, might contribute to connective tissue breakdown in conditions like lung injury caused by oxidant gas exposure. []

Q5: What is the molecular formula and weight of p-Aminophenylmercuric acetate?

A5: The molecular formula of p-Aminophenylmercuric acetate is C8H9HgNO2, and its molecular weight is 351.76 g/mol. Information regarding spectroscopic data is not available in the provided research excerpts.

Q6: Is there information available on the material compatibility and stability of p-Aminophenylmercuric acetate in the provided research?

A6: The provided research excerpts do not offer specific details about the material compatibility and stability of APMA under various conditions.

Q7: What are some applications of p-Aminophenylmercuric acetate in studying biological processes?

A7: Besides MMP activation, APMA has been used to study:

- Red blood cell membrane proteins: APMA can quench tryptophan fluorescence in red blood cell membranes, providing insights into protein structure and interactions. []

- Opiate receptor binding: APMA has been shown to differentially affect the binding of agonists and antagonists to opiate receptors, shedding light on receptor pharmacology. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.